2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the synthesis of novel derivatives similar to the compound , revealing significant antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, exploring their antimicrobial activities against various microorganisms, with some derivatives exhibiting good to moderate activities (Bektaş et al., 2007). Similarly, Patel, Agravat, and Shaikh (2011) reported on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-Cancer Activities
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties through density functional theory and molecular docking. The study emphasized the compounds' stable states and interactions with the epidermal growth factor receptor (EGFR) binding pocket, suggesting potential anti-cancer activity (Karayel, 2021).
Chemical Properties and Synthesis
The synthesis of compounds with structural similarities, focusing on their chemical properties and potential pharmaceutical applications, has been a key area of research. Wujec and Typek (2023) described the synthesis of a novel compound through a three-step protocol, detailing the product's structure through various spectroscopic methods (Wujec & Typek, 2023). Additionally, Volkova et al. (2020) synthesized and characterized a potential antifungal compound, determining its pharmacologically relevant physicochemical properties and solubility in various solvents, which could inform the development of similar compounds (Volkova, Levshin, & Perlovich, 2020).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZLOWRDBPVPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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